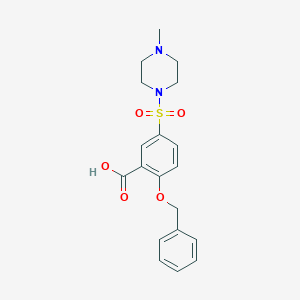
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid
Vue d'ensemble
Description
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid is a complex organic compound with a molecular formula of C16H24N2O5S. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a benzoic acid moiety. It is often used in various chemical and pharmaceutical applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoic acids and piperazine derivatives.
Applications De Recherche Scientifique
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and sulfonyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Shares a similar structure but with an ethoxy group instead of a phenylmethyl group.
Sildenafil: Contains a similar piperazine-sulfonyl structure but with different substituents.
Uniqueness
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H22N2O5S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H22N2O5S/c1-20-9-11-21(12-10-20)27(24,25)16-7-8-18(17(13-16)19(22)23)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
Clé InChI |
BHMYNCIWGPSHPJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{Acetyl[4-(acetyloxy)nonyl]amino}heptanoic acid](/img/structure/B8585986.png)


![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)


![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)





![2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol](/img/structure/B8586082.png)
